molecular formula C23H22ClN5O B2833063 4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775389-15-5

4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2833063
CAS No.: 1775389-15-5
M. Wt: 419.91
InChI Key: XCKNKAFYHFFJMX-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system, and is substituted with benzyl, methyl, and chlorobenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the benzyl, methyl, and chlorobenzyl groups through nucleophilic substitution or other suitable reactions.

    Amidation: Formation of the carboxamide group through reactions with amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzyl(methyl)amino]-N-(4-fluorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
  • 4-[benzyl(methyl)amino]-N-(4-methylbenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide

Uniqueness

4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O/c1-16-14-29-21(22(26-16)28(2)15-18-6-4-3-5-7-18)12-20(27-29)23(30)25-13-17-8-10-19(24)11-9-17/h3-12,14H,13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKNKAFYHFFJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)Cl)C(=N1)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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